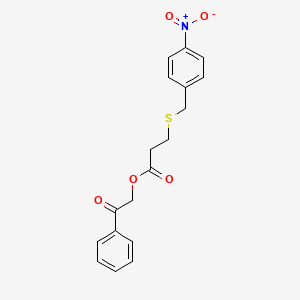

2-氧代-2-苯乙基-3-((4-硝基苯甲基)硫基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" involves base-promoted rearrangements and nucleophilic substitution reactions. For example, the base-catalyzed rearrangement of 2-(2-nitro-, 4-nitro-, and 4-cyanobenzyloxy)tropones smoothly yields corresponding 2-[(aryl)hydroxymethyl]tropones, showcasing a method that could be applicable to the synthesis of compounds with similar structural motifs (H. Takeshita, A. Mori, H. Suizu, 1987).

Molecular Structure Analysis

The molecular structure of compounds akin to "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" has been characterized using various techniques such as X-ray crystallography. For instance, the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds have been determined, providing insight into the arrangement of atoms and the overall geometry of these molecules (F. Iwasaki, Y. Masuko, Sachiko Monma, Toshiya Watanabe, K. Mutai, 1988).

Chemical Reactions and Properties

The chemical reactions involving "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" and similar compounds can vary widely, from rearrangements to nucleophilic substitutions. The versatility in the reactivity of these compounds is exemplified by studies on the photochemical reactions of 2-nitrobenzyl compounds, which form 2-nitroso hydrates through dual proton transfer, highlighting the complex behavior these molecules can exhibit under different conditions (M. Gáplovský, Yuri V. Il’ichev, Yavor Kamdzhilov, S. V. Kombarova, M. Mac, M. Schwörer, J. Wirz, 2005).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. Although specific data for "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" was not found, similar compounds have been studied for their photoelectric properties and potential sensing abilities, indicating the importance of physical properties in determining their applications (Y. Hou, Jian Song, F. Bai, Y. Xing, 2016).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the applications and handling of these compounds. Research into the influence of ion pairing, steric effects, and specific interactions on the reactivity of thioanions with chloronitrobenzenes provides valuable insights into the chemical behavior of similar compounds (S. Montanari, C. Paradisi, G. Scorrano, 1991).

科学研究应用

光开关聚合物合成

由Sobolčiak等人(2013年)进行的研究描述了使用光敏的o-硝基苯甲酰基羧甲基侧链单体合成阳离子聚合物,该侧链在紫外照射下转化为带电离子形式。这一特性允许对双链DNA进行缩合和释放,并切换聚合物的抗菌活性,展示了在生物医学应用和材料科学中的潜力(Sobolčiak等,2013年)。

ATP-需求生物系统的时间分辨研究

McCray等人(1980年)利用2-硝基苯基衍生物合成“光遮蔽ATP”以进行ATP-需求生物系统的时间分辨研究。这种方法在生物学中的结构和动力学研究中具有重要潜力,扩展了对复杂生物过程的理解(McCray et al., 1980)。

聚合物后修饰表面

Hensarling等人(2013年)报告了使用光敏保护化学进行聚合物后修饰表面。该方法在聚合物刷骨架上提供了侧链硫醇功能基团,实现了广泛的硫醇介导的转化。这种技术在创造具有潜在应用于材料科学和工程的功能性聚合物表面中至关重要(Hensarling et al., 2013)。

合成和生物活性研究

Chen等人(2007年)合成了新颖的化合物,包括3-硝基苯甲酰基-2-酮戊二酸,并研究了它们的生物活性。这项研究有助于理解生化相互作用和这类化合物的潜在治疗应用(Chen et al., 2007)。

作用机制

安全和危害

The safety and hazards associated with similar compounds would depend on various factors, including the specific compound, its concentration, the context in which it is used, and the individual’s exposure to it . Therefore, it’s crucial to refer to the relevant safety data sheets and guidelines when handling these compounds.

未来方向

属性

IUPAC Name |

phenacyl 3-[(4-nitrophenyl)methylsulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c20-17(15-4-2-1-3-5-15)12-24-18(21)10-11-25-13-14-6-8-16(9-7-14)19(22)23/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJPSKOBFDBSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CCSCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2481907.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2481908.png)

![benzofuran-2-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2481911.png)

![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)

![cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2481922.png)

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine](/img/structure/B2481923.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)

![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)

![3-Tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2481928.png)

![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)

![5-cyclopropyl-5-methyl-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B2481930.png)